6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid
Description
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is a quinoline derivative characterized by a morpholine sulfonyl group at the 6-position and a carboxylic acid moiety at the 4-position. Quinolines are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C14H14N2O5S |
|---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
6-morpholin-4-ylsulfonylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H14N2O5S/c17-14(18)11-3-4-15-13-2-1-10(9-12(11)13)22(19,20)16-5-7-21-8-6-16/h1-4,9H,5-8H2,(H,17,18) |
InChI Key |
ZOQAQPDRUOEOAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=CN=C3C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
The Pfitzinger reaction begins with the alkaline hydrolysis of isatin (1 ) to form 2-aminophenylglyoxylic acid (2 ), which subsequently reacts with a ketone or aldehyde to generate an imine intermediate (3 ). Cyclization and dehydration yield the quinoline-4-carboxylic acid scaffold (4 ). For 6-substituted derivatives, pre-functionalized isatins or post-synthetic sulfonation is required.
Post-cyclization sulfonation introduces the morpholine-4-sulfonyl group at the 6-position. This step typically employs morpholine and sulfur trioxide-triethylamine complex under anhydrous conditions, achieving moderate yields (45–60%).
Optimization and Challenges
Key challenges include regioselective sulfonation and competing side reactions. Recent advancements utilize trimethylsilyl chloride (TMSCl) as a mediator, enhancing reaction efficiency and enabling direct synthesis of quinoline-4-carboxylic esters/acids. For example, reacting 5,7-dinitroisatin with ethyl 3-oxo-3-phenylpropanoate in the presence of TMSCl yields 6,8-dinitro-2-phenylquinoline-3,4-dicarboxylic acid, which can be further modified.
Sulfonation of Quinoline Precursors
An alternative route involves sulfonation of pre-formed quinoline derivatives. This two-step method first constructs the quinoline core, followed by regioselective sulfonation at the 6-position.
Quinoline Core Synthesis
Quinoline-4-carboxylic acid derivatives are typically synthesized via the Friedländer or Doebner-Miller reactions. For example, 6-haloquinoline-4-carboxylic acids (5a–b ) are prepared by cyclizing substituted anilines with β-keto esters, followed by chlorination using phosphorus oxychloride.
Metal-Catalyzed Cyclization Methods
Transition metal-catalyzed cyclizations offer a modern approach to construct the quinoline ring while simultaneously introducing functional groups. Copper and gold catalysts have shown promise in one-pot cascades.
Copper-Catalyzed Oxidative Cyclization
A copper(I)-catalyzed oxidative diyne cyclization converts N-propargyl ynamides (1 ) into pyrrolo[3,4-c]quinolin-1-ones (2 ), which are hydrolyzed to quinoline-4-carboxylic acids. For instance, ynamide 1a reacts with Cu(CH3CN)4PF6 and phenyliodonium diacetate (PIDA) to form 2a in 77% yield. Subsequent sulfonation introduces the morpholine-4-sulfonyl group.
Gold-Catalyzed Divergent Synthesis
Gold(I) catalysts enable divergent pathways, producing pyrrolo[2,3-b]indoles or quinolines depending on reaction conditions. Using AuCl(PPh3)/AgNTf2, ynamides undergo cycloisomerization to form quinoline intermediates, which are sulfonated in situ. This method achieves higher regioselectivity but requires stringent anhydrous conditions.
Comparative Analysis of Synthesis Routes
| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pfitzinger Reaction | Isatin, carbonyl compounds | Condensation, sulfonation | 45–60 | Scalable, established protocol | Low regioselectivity |
| Sulfonation | Quinoline precursors | SNAr, Lewis acid catalysis | 50–70 | High functional group tolerance | Multi-step, harsh conditions |
| Cu-Catalyzed | Ynamides, oxidants | Oxidative cyclization | 60–77 | One-pot, high efficiency | Costly catalysts |
| Au-Catalyzed | Ynamides, sulfonyl chlorides | Cycloisomerization | 56–86 | Divergent pathways | Sensitivity to moisture |
Challenges and Optimization Strategies
Regioselectivity in Sulfonation
Achieving 6-position selectivity is complicated by competing 5- or 8-sulfonation. Directed ortho-metalation (DoM) using directing groups (e.g., carboxylic acids) improves regioselectivity, as demonstrated in palladium-catalyzed C–H activation.
Yield Enhancement
Microwave-assisted synthesis reduces reaction times and improves yields. For example, sulfonation under microwave irradiation (100°C, 30 min) increases yields by 15–20% compared to conventional heating.
Green Chemistry Approaches
Recent efforts focus on replacing toxic solvents (e.g., POCl3) with ionic liquids or water. Aqueous-phase Pfitzinger reactions using KOH/ethanol mixtures achieve comparable yields (55–58%) while reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of biochemical probes and as a potential therapeutic agent.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Similar Quinoline-4-Carboxylic Acid Derivatives
Structural and Substituent Analysis
The 6-position of quinoline-4-carboxylic acid derivatives significantly influences their bioactivity and physicochemical properties. Key comparisons include:
Key Observations :
- Morpholine sulfonyl at C6 likely improves solubility due to the polar sulfonyl group and morpholine’s hydrophilic nature .
- Halogens (Cl, Br) at C6 correlate with enhanced antibacterial and antitubercular activities .
- Bulky aryl groups at C2 (e.g., phenanthren-3-yl) improve target specificity but may reduce solubility .
Antimicrobial Activity :
- 6-Isopropyl-2-(phenanthren-3-yl)-quinoline-4-carboxylic acid inhibits Mycobacterium tuberculosis (Mtb) DNA gyrase (MIC = 0.5 µg/mL) .
- 6-Chloro-2-(2-hydroxyphenyl)-quinoline-4-carboxylic acid shows broad-spectrum antibacterial activity against S. aureus and E. coli .
Enzyme Inhibition :
Antitubercular vs. Antibacterial SAR :
- C6 halogens (Cl, Br) enhance antitubercular activity, while C2-aryl groups improve antibacterial potency .
- The morpholine sulfonyl group may target P-glycoprotein (P-gp), as seen in 6-methoxy-2-arylquinolines ().
Physicochemical Properties
Biological Activity
6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
Structural Characteristics
The compound is characterized by a quinoline ring, which is substituted with a morpholine-4-sulfonyl group and a carboxylic acid functional group. Its molecular formula is C15H16N2O4S, with a molecular weight of 338.34 g/mol. The presence of the sulfonyl group enhances its reactivity and biological interactions, making it a candidate for various pharmacological applications.
Biological Activities
Research indicates that 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid exhibits significant antimicrobial and anticancer activities. The compound's structure allows it to interact with biological targets, potentially inhibiting specific enzymes or pathways involved in disease processes.
Antimicrobial Activity
Studies have shown that compounds with similar structures often exhibit potent antimicrobial properties. For example, 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid has demonstrated effectiveness against various Gram-positive bacteria and fungi. Its mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
Anticancer Activity
In terms of anticancer properties, this compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary findings suggest that it may inhibit DNA topoisomerase II, an enzyme critical for DNA replication and repair. In vitro studies have reported IC50 values ranging from 0.01 to 0.3 μM against various tumor cell lines, indicating strong potential as an anticancer agent .
The exact mechanisms by which 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets through the following pathways:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access and altering protein function.
- DNA Interaction : Preliminary studies suggest that it can bind to DNA and inhibit topoisomerase activity, leading to cytotoxic effects in cancer cells .
- Signal Transduction Modulation : Its sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering signaling pathways associated with cell growth and survival.
Synthesis Methods
Several synthetic routes have been developed to produce 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid. Common methods include:
- Nucleophilic Substitution Reactions : Utilizing morpholine derivatives in the presence of electrophiles to introduce the sulfonyl group.
- Electrophilic Aromatic Substitution : Modifying the quinoline ring through electrophilic substitution reactions to enhance biological activity.
- Carboxylation Reactions : Introducing the carboxylic acid functional group via carboxylation of appropriate precursors .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent.
- Anticancer Research : In another investigation, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Comparative Analysis
To better understand the unique properties of 6-(morpholine-4-sulfonyl)-quinoline-4-carboxylic acid compared to related compounds, the following table summarizes key features:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid | Unique sulfonyl group; potential antimicrobial and anticancer activity | Significant cytotoxicity against tumor cells; effective against Gram-positive bacteria |
| Quinoline-4-carboxylic acid | Basic structure; lacks additional functional groups | Limited biological activity |
| 6-(Diethylaminosulfonyl)quinoline-4-carboxylic acid | Different sulfonamide; altered biological activity | Varies based on structural modifications |
| 2-Hydroxyquinoline derivatives | Variations affecting solubility and reactivity | Diverse activities depending on substitutions |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-(Morpholine-4-sulfonyl)-quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step reactions. For example, the quinoline core can be formed via the Skraup synthesis (condensation of aniline derivatives with glycerol under acidic conditions) . Sulfonyl and morpholine groups are introduced sequentially. Electrophilic fluorination (using Selectfluor) or sulfonation (with morpholine-4-sulfonyl chloride) may follow. Key factors include temperature control (e.g., reflux in diphenyl ether at 100–120°C for cyclization) and stoichiometric ratios of reagents like POCl₃ for chlorination . Yield optimization often requires inert atmospheres and purification via column chromatography or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR and MS : Confirm molecular structure and purity. For example, / NMR identifies proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm), while HRMS validates molecular weight .
- X-ray crystallography : Resolves spatial configuration and intermolecular interactions (e.g., π-π stacking in quinoline derivatives) .
- HPLC : Monitors purity (>95% required for biological assays) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC determination against bacterial/fungal strains) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for cytotoxicity) .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorescence/colorimetric readouts .
Advanced Research Questions
Q. How can synthetic byproducts or low yields in the sulfonation step be mitigated?
- Methodology :
- Side reaction analysis : Byproducts like sulfonic acid derivatives may form due to over-sulfonation. TLC monitoring and adjusting sulfonyl chloride equivalents (1.2–1.5 eq.) reduce side products .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance sulfonation efficiency but require strict anhydrous conditions to avoid hydrolysis .
- Workup optimization : Neutralization with NaHCO₃ removes excess sulfonyl chloride .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodology :
- Isotopic labeling : - or -labeling clarifies ambiguous signals in complex spectra .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .
- Variable-temperature NMR : Identifies dynamic processes (e.g., tautomerism) causing signal broadening .
Q. How does structural modification at the quinoline 4-carboxylic acid position affect bioactivity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., methyl, halogen, or morpholine substitutions) and compare IC₅₀ values . For example, 2-methyl substitution enhances lipophilicity and membrane permeability .
- Molecular docking : Predict binding modes to targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock or Schrödinger .
- Proteomics : Identify target proteins via pull-down assays or thermal shift profiling .
Q. What experimental designs address discrepancies in biological activity across studies?
- Methodology :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .
- Orthogonal assays : Validate anticancer activity with both MTT and colony formation assays .
- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., cell line heterogeneity) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
